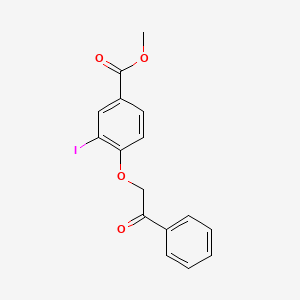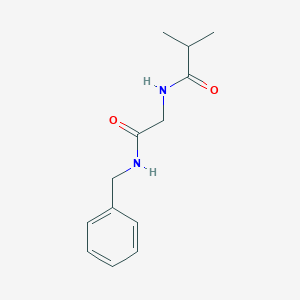
n-(2-(Benzylamino)-2-oxoethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a benzylamino group attached to an oxoethyl chain, which is further connected to an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide typically involves the amidation of benzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the benzylamine and isobutyryl chloride are reacted in a single step. This method is advantageous as it reduces the number of purification steps and increases overall yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide undergoes various chemical reactions, including:
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxidized amide derivatives
Reduction: Reduced amide derivatives
Substitution: Substituted benzylamino derivatives
Scientific Research Applications
N-(2-(Benzylamino)-2-oxoethyl)isobutyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(Benzylamino)-2-oxoethyl)isobutyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Benzylethanolamine: Similar structure with an ethanolamine group instead of an oxoethyl chain.
N-Benzylacetamide: Contains an acetamide group instead of an isobutyramide moiety.
Uniqueness: N-(2-(Benzylamino)-2-oxoethyl)isobutyramide is unique due to its specific combination of benzylamino, oxoethyl, and isobutyramide groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)13(17)15-9-12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
RHIUZIGYKOYXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


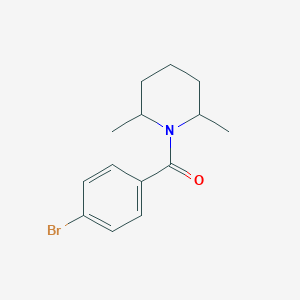
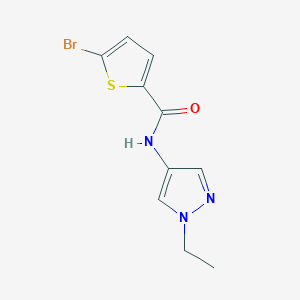

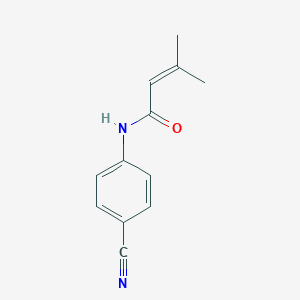
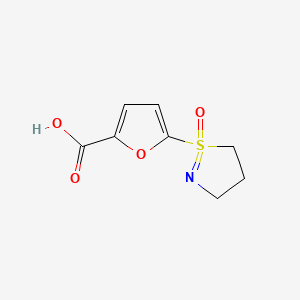
![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
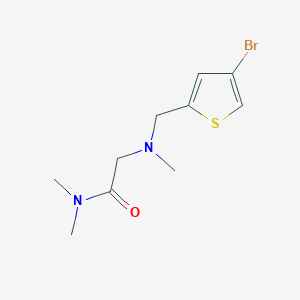
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)

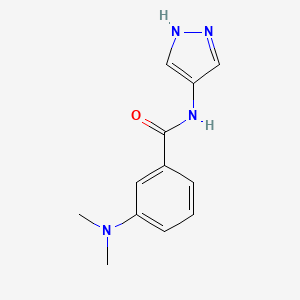
![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)
![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)
